4-methyl-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
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Overview
Description
4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an indole moiety and a benzohydrazide group
Preparation Methods
The synthesis of 4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with 7-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst like acetic acid may be used to facilitate the reaction. The mixture is refluxed for several hours, and the product is then purified through recrystallization .
Chemical Reactions Analysis
4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: It can be reduced using reducing agents such as sodium borohydride (NaBH4) to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s indole moiety is crucial for its binding affinity and specificity towards these molecular targets.
Comparison with Similar Compounds
4-methyl-N’-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide can be compared with other similar compounds such as:
- 4-methyl-N’-[(3Z)-3-oxocanylidene]benzenesulfonohydrazide
- 4-methyl-N’-(4-nitrobenzylidene)benzohydrazide
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-7-methyl-1H-indol-3-yl)imino]-4-methylbenzamide |
InChI |
InChI=1S/C17H15N3O2/c1-10-6-8-12(9-7-10)16(21)20-19-15-13-5-3-4-11(2)14(13)18-17(15)22/h3-9,18,22H,1-2H3 |
InChI Key |
PYROWDVHCVQQGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C(C=CC=C32)C)O |
Origin of Product |
United States |
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